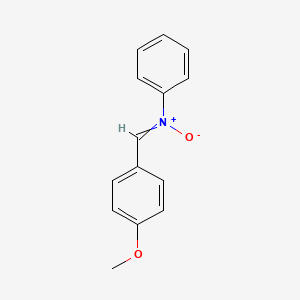
Sodium 3-hydroxy-2-(phosphonatooxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate: is a chemical compound that plays a significant role in various biochemical processes. It is a sodium salt form of D-(+)-2-phosphoglyceric acid, which is an intermediate in the glycolysis metabolic pathway. This compound is often used in research and industrial applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate typically involves the phosphorylation of glyceric acid. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glyceric acid is phosphorylated using specific kinases in the presence of adenosine triphosphate. The chemical method involves the reaction of glyceric acid with phosphoric acid under controlled conditions to form the phosphoglyceric acid, which is then neutralized with sodium hydroxide to produce the sodium salt form.
Industrial Production Methods: Industrial production of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate often involves large-scale fermentation processes where microorganisms are used to produce glyceric acid, which is then chemically phosphorylated and neutralized to obtain the final product. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: D-(+)-2-Phosphoglyceric Acid Sodium Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-phosphoglycerate.
Reduction: It can be reduced to form glyceric acid.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.
Major Products Formed:
Oxidation: 2-Phosphoglycerate
Reduction: Glyceric acid
Substitution: Various substituted phosphoglyceric acids depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: D-(+)-2-Phosphoglyceric Acid Sodium Hydrate is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: In biological research, it is used to study metabolic pathways, particularly glycolysis and gluconeogenesis. It serves as a substrate for enzymes involved in these pathways, helping to elucidate their mechanisms and functions.
Medicine: The compound is used in medical research to understand metabolic disorders and develop potential treatments. It is also used in diagnostic assays to measure enzyme activities related to glycolysis.
Industry: In the industrial sector, D-(+)-2-Phosphoglyceric Acid Sodium Hydrate is used in the production of biochemical reagents and as an intermediate in the synthesis of various chemicals.
Mecanismo De Acción
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate exerts its effects primarily through its role as an intermediate in the glycolysis pathway. It is converted to phosphoenolpyruvate by the enzyme enolase, which is then further metabolized to produce adenosine triphosphate. This process is crucial for cellular energy production. The compound interacts with various enzymes and proteins involved in glycolysis, influencing their activity and regulation.
Comparación Con Compuestos Similares
2-Phosphoglyceric Acid: Similar in structure but lacks the sodium ion.
3-Phosphoglyceric Acid: An isomer with the phosphate group on the third carbon instead of the second.
Glyceric Acid: The non-phosphorylated form of the compound.
Uniqueness: D-(+)-2-Phosphoglyceric Acid Sodium Hydrate is unique due to its specific role in glycolysis and its sodium salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biochemical and industrial applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C3H4Na3O7P |
|---|---|
Peso molecular |
252.00 g/mol |
Nombre IUPAC |
trisodium;3-hydroxy-2-phosphonatooxypropanoate |
InChI |
InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3 |
Clave InChI |
MFNPEWUYSSUSOD-UHFFFAOYSA-K |
SMILES canónico |
C(C(C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)

![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride](/img/structure/B13389469.png)


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13389486.png)

![1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one](/img/structure/B13389503.png)
![Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B13389505.png)


